

Paeonoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonoside, a natural glycoside primarily isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of paeonoside. Detailed experimental protocols for relevant assays are provided, and signaling pathways modulated by paeonoside are visually represented. All quantitative data are summarized in structured tables for ease of reference and comparison, aiming to facilitate further research and drug development efforts centered on this promising bioactive compound.

Chemical Identity and Physicochemical Properties

Paeonoside is chemically identified as 2-acetyl-5-methoxyphenyl β -D-glucopyranoside.[1] Its unique structure, consisting of a paeonol aglycone linked to a glucose moiety, underpins its chemical and biological characteristics.

Table 1: Chemical Identifiers of Paeonoside



Identifier	Value
IUPAC Name	1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
CAS Number	20309-70-0
Molecular Formula	C15H20O8[1]
Molecular Weight	328.32 g/mol [1]
InChI	InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5- 10(9)22-15-14(20)13(19)12(18)11(6-16)23- 15/h3-5,11-16,18-20H,6H2,1- 2H3/t11-,12-,13+,14-,15-/m1/s1
SMILES	CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2 INVALID-LINKCO)O)O">C@@HO

Table 2: Physicochemical Properties of Paeonoside

Property	Value
Melting Point	118 °C[2]
Solubility	Soluble in polar solvents such as methanol, ethanol, and water. A clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Spectroscopic Data

The structural elucidation of **paeonoside** has been confirmed through various spectroscopic techniques. While detailed spectral data with specific peak assignments are extensive, a summary of the key analyses is presented below.

Table 3: Spectroscopic Data for Paeonoside



Spectroscopic Technique	Description
¹ H and ¹³ C NMR	The ¹ H and ¹³ C Nuclear Magnetic Resonance (NMR) spectra have been fully assigned, confirming the chemical structure of paeonoside.[1]
Mass Spectrometry (MS)	Liquid chromatography-mass spectrometry (LC-MS) data is available, with a precursor ion of [M-H] ⁻ at m/z 327.
UV-Vis Spectroscopy	Data available in spectral databases.
Infrared (IR) Spectroscopy	Data available in spectral databases.

Biological Activities and Signaling Pathways

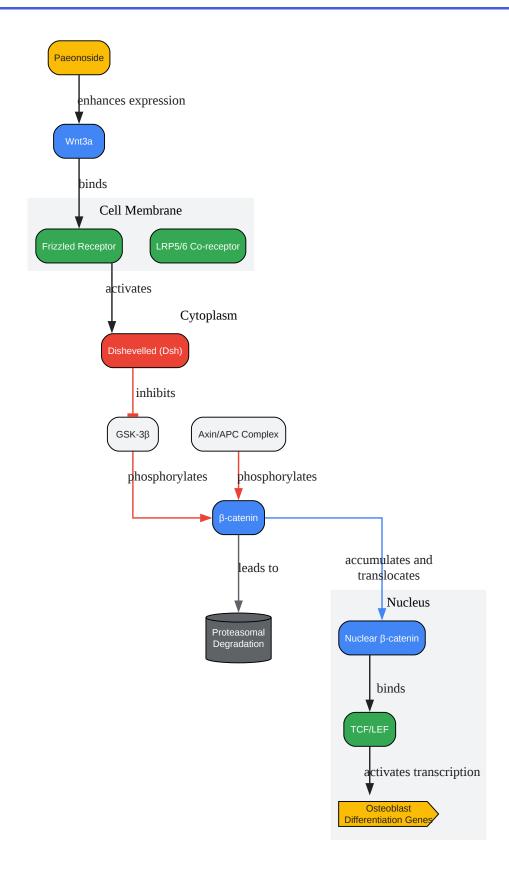
Paeonoside exhibits a range of biological activities, with notable effects on osteoblast differentiation and inflammation. These activities are mediated through the modulation of specific signaling pathways.

Role in Osteoblast Differentiation

Paeonoside has been shown to promote the differentiation of pre-osteoblasts into mature osteoblasts, a critical process in bone formation and regeneration.[1] This effect is mediated through the upregulation of key signaling pathways.

Paeonoside enhances the expression of Wnt3a, a key ligand in the canonical Wnt signaling pathway.[1] This leads to the accumulation and nuclear translocation of β -catenin, which in turn activates the transcription of downstream target genes essential for osteoblast differentiation.





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Paeonoside activates the Wnt/β-catenin signaling pathway.

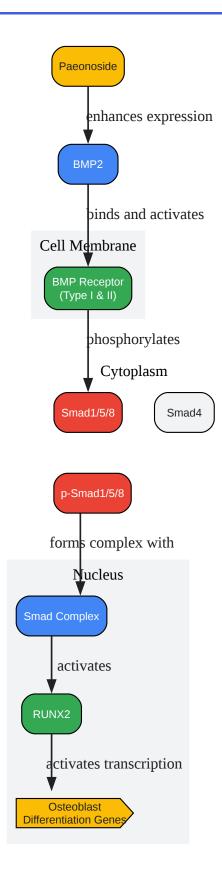






Paeonoside also upregulates the expression of Bone Morphogenetic Protein 2 (BMP2), another critical factor in osteogenesis.[1] BMP2 initiates a signaling cascade that involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to bone formation.





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Paeonoside stimulates the BMP2 signaling pathway.



Anti-inflammatory Activity

Paeonoside has demonstrated anti-inflammatory properties, although the precise molecular mechanisms are still under investigation. It is suggested that its aglycone, paeonol, contributes significantly to this effect by inhibiting the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the biological activities of **paeonoside**.

Isolation of Paeonoside

Paeonoside is typically isolated from the dried root cortex of Paeonia suffruticosa. A general workflow for its isolation is as follows:



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General workflow for the isolation of **paeonoside**.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **paeonoside** on pre-osteoblast cells.

Methodology:

- Seed pre-osteoblast cells (e.g., MC3T3-E1) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **paeonoside** (e.g., 0.1-100 μM) for 24 hours.[1]
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Objective: To assess the effect of **paeonoside** on the early stages of osteoblast differentiation.

Methodology:

- Culture pre-osteoblast cells to confluence in a suitable culture plate.
- Induce osteogenic differentiation using an osteogenic supplement medium in the presence or absence of paeonoside at various concentrations.
- After a specified period (e.g., 7 days), lyse the cells.
- Measure the alkaline phosphatase (ALP) activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
- Normalize the ALP activity to the total protein content of the cell lysate.
- For ALP staining, fix the cells and stain with a solution containing BCIP/NBT.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of **paeonoside** on the migratory capacity of pre-osteoblasts.

Methodology:

- Grow pre-osteoblast cells to a confluent monolayer in a culture plate.
- Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
- Wash the cells to remove detached cells and debris.
- Incubate the cells with culture medium containing different concentrations of paeonoside.



- Capture images of the wound at different time points (e.g., 0 and 24 hours).
- Measure the area of the wound at each time point and calculate the percentage of wound closure.

Conclusion

Paeonoside is a multifaceted natural compound with a well-defined chemical structure and promising biological activities, particularly in the realms of bone regeneration and anti-inflammation. The modulation of the Wnt/ β -catenin and BMP2 signaling pathways provides a molecular basis for its pro-osteogenic effects. The experimental protocols and data summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **paeonoside**. Future studies should focus on elucidating the detailed mechanisms of its anti-inflammatory actions and translating the current in vitro findings into in vivo models to validate its efficacy and safety for potential clinical applications.

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